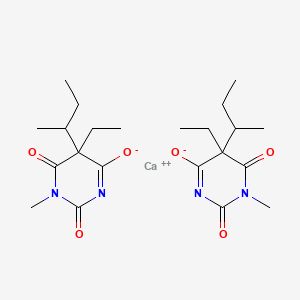

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt

Description

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt is a barbiturate derivative characterized by a unique substitution pattern: a sec-butyl and ethyl group at the C5 position and a methyl group at the N1 position of the barbituric acid core. Barbiturates generally act as central nervous system depressants, with their duration of action and potency influenced by substituent groups .

The calcium salt form likely modifies solubility and bioavailability compared to sodium salts (e.g., butabarbital sodium), as calcium salts typically exhibit lower water solubility . Synthesis methods for similar 1,3-dimethyl-5-alkyl barbiturates involve hydrogenation and recrystallization steps, as demonstrated in , suggesting analogous routes for this compound .

Properties

CAS No. |

67050-27-5 |

|---|---|

Molecular Formula |

C22H34CaN4O6 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate |

InChI |

InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2 |

InChI Key |

KGISGVJYCVQRHS-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid (Parent Acid)

The synthesis of the parent compound 5-sec-Butyl-5-ethyl-1-methylbarbituric acid typically involves condensation reactions starting from barbituric acid or its derivatives. The general synthetic approach includes:

- Alkylation of barbituric acid at the 5-position with sec-butyl and ethyl groups.

- Methylation at the nitrogen (N-1) position to introduce the methyl group.

- Purification by crystallization or recrystallization techniques.

This step is crucial as it produces the free acid precursor necessary for subsequent salt formation.

Formation of the Calcium Salt

The calcium salt is prepared by neutralizing the free acid with a calcium source, commonly calcium hydroxide or calcium carbonate, under controlled conditions:

- Dissolution of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid in a suitable solvent (e.g., water or aqueous ethanol).

- Slow addition of calcium hydroxide or calcium carbonate to the solution with stirring to form the calcium salt.

- The reaction typically proceeds at ambient temperature or slightly elevated temperatures to ensure complete neutralization.

- The calcium salt precipitates out of solution due to its lower solubility.

- Isolation of the calcium salt by filtration, washing, and drying.

This process yields the calcium salt as a stable solid suitable for research applications.

Detailed Synthesis Protocol (Example)

| Step | Reagents/Conditions | Procedure Description | Outcome |

|---|---|---|---|

| 1 | Barbituric acid, sec-butyl bromide, ethyl bromide, base | Alkylation of barbituric acid at C-5 positions with sec-butyl and ethyl groups under basic conditions | Formation of 5-sec-butyl-5-ethylbarbituric acid intermediate |

| 2 | Methyl iodide or methyl sulfate, base | N-1 methylation of the intermediate to yield 5-sec-butyl-5-ethyl-1-methylbarbituric acid | Pure parent acid compound |

| 3 | 5-sec-Butyl-5-ethyl-1-methylbarbituric acid, Ca(OH)2 or CaCO3 | Neutralization in aqueous medium to form calcium salt | Precipitation of calcium salt |

| 4 | Filtration, washing, drying | Isolation and purification of calcium salt | Pure 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt |

Research Outcomes and Analytical Data

Purity and Characterization

- The calcium salt typically exhibits high purity (>98%) confirmed by chromatographic techniques such as HPLC.

- Spectroscopic methods including NMR, IR, and mass spectrometry confirm the structure and purity.

- The calcium salt shows characteristic IR bands corresponding to barbiturate carbonyl groups and calcium coordination.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Data varies, typically >200°C (decomposition) |

| Solubility | Sparingly soluble in water; soluble in dilute alkaline solutions |

| Stability | Stable under dry conditions; sensitive to strong acids |

Pharmacological Research

- The calcium salt form improves the compound’s solubility and bioavailability for research use.

- It is studied for its sedative and hypnotic properties, consistent with barbiturate pharmacodynamics.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups on the pyrimidine ring.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt demonstrates significant anti-inflammatory activity. It is noted for being less toxic compared to traditional anti-inflammatory agents such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative Anti-inflammatory Activity

| Compound | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|

| 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt | High | Low |

| Prednisolone | Moderate | Moderate to High |

| Phenylbutazone | High | High |

Studies have shown that this compound can be administered at dosages ranging from 7.5 mg/kg to higher amounts depending on the therapeutic context, with observed efficacy in reducing inflammation in animal models .

Sedative and Hypnotic Effects

Like other barbiturates, derivatives such as 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt may exhibit sedative and hypnotic properties. This makes it a candidate for further investigation in sleep disorder treatments.

Biocidal Properties

Barbituric acid derivatives have been explored for their potential use as biocides, particularly fungicides. The chlorinated variants of barbituric acids have shown effectiveness against various fungal pathogens, indicating a possible application for the calcium salt variant in agricultural settings.

Table 2: Efficacy of Barbituric Acid Derivatives as Fungicides

| Compound | Target Organism | Efficacy (%) |

|---|---|---|

| N,N'-dichloro-5,5-diethylbarbituric acid | Fusarium solani | 85 |

| 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt | TBD | TBD |

Ongoing research is needed to establish the specific efficacy of 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt against particular agricultural pests.

Case Studies and Research Findings

Several studies have highlighted the physiological activities and therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving Wistar rats, the administration of 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt resulted in significant reductions in paw edema induced by dextran injection, showcasing its anti-inflammatory properties .

Case Study 2: Biocidal Activity

A preliminary study evaluated the antifungal activity of barbituric acid derivatives against common agricultural pathogens. Results indicated that certain derivatives exhibited promising fungicidal effects, warranting further investigation into their practical applications in crop protection .

Mechanism of Action

The mechanism of action of calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Barbiturates

Butabarbital Sodium (5-sec-Butyl-5-ethylbarbituric Acid Sodium Salt)

Key Differences:

- Substitution Pattern: Butabarbital lacks the N1-methyl group present in the target compound.

- Pharmacokinetics: As a sodium salt, butabarbital has higher water solubility, leading to faster absorption and intermediate duration of action (6–8 hours). The calcium salt’s reduced solubility may prolong onset and duration .

Cyclobarbital Calcium (5-(1-Cyclohexen-1-yl)-5-ethylbarbituric Acid Calcium Salt)

Key Differences:

- C5 Substituents: Cyclobarbital features a cyclohexenyl group instead of sec-butyl, enhancing lipophilicity and extending half-life.

- Physical Properties: The free acid of cyclobarbital has a higher melting point (171–174°C) compared to the target compound’s free acid (estimated ~126°C) .

Methylphenobarbital (5-Ethyl-1-methyl-5-phenylbarbituric Acid)

Key Differences:

- C5 Substituents: Methylphenobarbital has a phenyl group, conferring greater metabolic stability and longer duration (12+ hours) compared to the target compound’s sec-butyl/ethyl groups .

- Infrared Spectroscopy: The phenyl group in methylphenobarbital produces distinct IR peaks (e.g., 830 cm⁻¹ for C-H bending) absent in the target compound .

Pharmacological and Regulatory Considerations

- Toxicity: Calcium salts may reduce acute toxicity compared to sodium salts due to slower absorption, but chronic use risks dependence and respiratory depression .

Tables Summary of Key Compounds:

Q & A

Q. What are the recommended methodologies for synthesizing 5-sec-butyl-5-ethyl-1-methylbarbituric acid calcium salt with high purity?

The synthesis typically involves acid-base reactions between the barbituric acid derivative and calcium hydroxide or carbonate under controlled pH conditions. Key steps include:

- Stoichiometric control : Ensuring a 2:1 molar ratio of the barbituric acid derivative to calcium salt precursor to avoid side products (e.g., mono-calcium salts) .

- Purification : Recrystallization from aqueous ethanol or acetone to isolate the calcium salt. Thermal stability checks (TGA/DSC) should confirm purity (>98%) by verifying decomposition temperatures align with literature values (e.g., ~100–150°C for similar barbiturates) .

Q. How can the structural integrity of the calcium salt be validated experimentally?

Use a combination of:

- Single-crystal X-ray diffraction (SCXRD) : Resolve the coordination geometry of the calcium ion and confirm the presence of the sec-butyl/ethyl substituents. SHELXL refinement is standard for barbiturate structures .

- FT-IR spectroscopy : Identify characteristic peaks (e.g., ν(C=O) at ~1700 cm⁻¹, ν(Ca-O) at ~400–500 cm⁻¹) .

- Elemental analysis (CHNS) : Verify empirical formula alignment (e.g., C₁₂H₁₄CaN₂O₃) .

Advanced Research Questions

Q. How does the calcium ion influence the supramolecular organization of this barbiturate compared to sodium or potassium salts?

Calcium’s higher charge density (+2) and smaller ionic radius (1.00 Å vs. Na⁺: 1.02 Å, K⁺: 1.38 Å) promote stronger ionic interactions, leading to:

- Denser crystal packing : Observed via SCXRD, with shorter Ca-O bond distances (~2.3–2.5 Å) and increased hydrogen-bonding networks (e.g., N-H···O motifs) .

- Altered solubility : Calcium salts are less water-soluble than sodium analogs but more stable in organic solvents, impacting formulation strategies .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for barbiturate salts?

- Multi-program refinement : Cross-validate SHELXL (for small molecules) with programs like OLEX2 to address discrepancies in thermal displacement parameters or occupancy ratios .

- DFT calculations : Simulate vibrational spectra (e.g., IR, Raman) to confirm experimental peak assignments and detect protonation state anomalies .

Q. How can the compound’s coordination chemistry with transition metals be exploited for material science applications?

- Ligand design : Use the barbiturate’s keto-enol tautomerism to bind transition metals (e.g., Cu²⁺, Fe³⁺) via O-donor sites. Monitor coordination via UV-Vis (d-d transitions) and cyclic voltammetry .

- Supramolecular assemblies : Co-crystallize with π-conjugated ligands (e.g., imidazole derivatives) to create porous frameworks for catalysis or sensing .

Methodological Challenges and Solutions

Q. How to address inconsistencies in solubility data for calcium barbiturates across studies?

- Standardized protocols : Use the shake-flask method at fixed temperatures (25°C ± 0.1) and ionic strengths (0.15 M NaCl). Quantify solubility via HPLC with UV detection (λ = 254 nm) .

- pH control : Maintain physiological pH (7.4) using phosphate buffers to mimic biological conditions, as solubility often decreases in acidic media .

Q. What strategies improve the accuracy of thermal decomposition analyses?

- Coupled TGA-MS : Correlate mass loss events (e.g., CO₂ release at ~200°C) with fragment ions (m/z 44) to distinguish decomposition pathways from hydration effects .

- Isoconversional kinetics : Apply the Friedman method to derive activation energies (Eₐ) for decomposition, ensuring reproducibility across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.